JWH-007-d9 Hydrochloride

Analytical Chemistry Forensic Toxicology Mass Spectrometry

Standard analytical failure occurs when non-deuterated or mis-matched synthetic cannabinoid internal standards are used for JWH-007 quantification. This certified reference material solves the problem: - **+9 Da mass shift** ensures baseline separation from native analyte while maintaining identical chromatographic retention. - **HCl salt** provides ~10 mg/mL aqueous solubility for matrix-matched calibration curves. - Validated for forensic toxicology workflows per SWGTOX/ISO 17025 guidelines.

Molecular Formula C24H30ClF2NO
Molecular Weight 431.0 g/mol
Cat. No. B12421075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJWH-007-d9 Hydrochloride
Molecular FormulaC24H30ClF2NO
Molecular Weight431.0 g/mol
Structural Identifiers
SMILESCCCCN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl
InChIInChI=1S/C24H29F2NO.ClH/c1-2-3-14-27-21-12-13-22(27)16-23(15-21)28-24(17-4-8-19(25)9-5-17)18-6-10-20(26)11-7-18;/h4-11,21-24H,2-3,12-16H2,1H3;1H/t21-,22+,23?;/i1D3,2D2,3D2,14D2;
InChIKeyRHYMGBAYGRUKNZ-VARXMWCISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JWH-007-d9 HCl Internal Standard


JWH-007-d9 Hydrochloride is a deuterated analog of the synthetic cannabinoid JWH-007, containing nine deuterium atoms at the 2, 2', 3, 3', 4, 4', 5, 5, and 5 positions of the pentyl chain [1]. It belongs to the naphthoylindole class of compounds and is specifically formulated as a hydrochloride salt to enhance aqueous solubility . The parent compound JWH-007 is a potent cannabinoid receptor agonist that binds to both CB1 and CB2 receptors with Ki values of 9.5 nM and 2.9 nM, respectively, as established in original pharmacological characterization studies [2]. This deuterated isotopologue is intended exclusively for use as an internal standard for the quantification of JWH-007 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1].

JWH-007-d9 HCl: No Substitute


Substitution of JWH-007-d9 Hydrochloride with non-deuterated JWH-007 or structurally similar synthetic cannabinoids (e.g., JWH-018, JWH-073, JWH-015) will result in analytical failure in mass spectrometry-based quantification workflows. The nine-deuterium labeling provides a distinct mass shift of +9 Da relative to the parent analyte, which is essential for chromatographic co-elution while enabling independent detection in the mass spectrometer [1]. Non-deuterated analogs lack this isotopic differentiation and cannot function as internal standards; they would co-elute and interfere with the analyte signal, compromising quantification accuracy. Furthermore, the hydrochloride salt form confers aqueous solubility of approximately 10 mg/mL, which is critical for preparing calibration standards in aqueous biological matrices . Substituting with the free base form or alternative salt forms (e.g., free base JWH-007-d9) would alter solubility and potentially affect solution stability during long analytical runs. Even closely related deuterated standards such as JWH-018-d9 cannot substitute because they possess different retention times and ionization efficiencies, violating the fundamental principle that an internal standard must be chemically identical to the analyte except for isotopic substitution .

JWH-007-d9 HCl: Differentiation Evidence


Deuterium Labeling and Purity

JWH-007-d9 Hydrochloride contains nine deuterium atoms at specific positions (2, 2', 3, 3', 4, 4', 5, 5, and 5) on the pentyl chain, providing a +9 Da mass shift relative to unlabeled JWH-007 [1]. This contrasts with alternative deuterated internal standards such as JWH-018-d9, which is labeled on a different core structure and cannot co-elute identically with JWH-007 . The nine-deuterium labeling ensures complete chromatographic co-elution with the target analyte while enabling baseline mass separation, a prerequisite for accurate isotope dilution mass spectrometry [1].

Analytical Chemistry Forensic Toxicology Mass Spectrometry

Cannabinoid Receptor Binding Affinity

The parent compound JWH-007 exhibits potent cannabinoid receptor binding with Ki values of 9.5 nM at CB1 and 2.9 nM at CB2, as determined by competitive displacement of [3H]CP-55940 in vitro [1]. This represents approximately 4.3-fold higher affinity at CB1 and 12.4-fold higher affinity at CB2 compared to Δ9-THC (CB1 Ki = 41 nM, CB2 Ki = 36 nM) [2]. In direct structural comparison with the 2-desmethyl analog JWH-018, JWH-007 shows comparable CB2 affinity (2.9 nM vs 2.94 nM) but slightly lower CB1 affinity (9.5 nM vs 9.00 nM), reflecting the subtle impact of the 2-methyl substitution on receptor selectivity [3]. Compared to the shorter-chain analog JWH-015 (N-propyl), JWH-007 demonstrates dramatically higher CB1 affinity (9.5 nM vs 383 nM, a 40-fold difference) and higher CB2 affinity (2.9 nM vs 13.8 nM, a 4.8-fold difference) [1].

Pharmacology Receptor Binding Cannabinoid Research

Aqueous Solubility Enhancement

JWH-007-d9 is formulated as a hydrochloride salt, which confers aqueous solubility of approximately 10 mg/mL in water . This is a critical differentiator from the free base form of JWH-007-d9 (without hydrochloride counterion), which exhibits substantially lower aqueous solubility and requires organic solvents such as DMSO or ethanol for dissolution . The hydrochloride salt form enables direct preparation of aqueous calibration standards and quality control samples without the need for organic co-solvents that could interfere with chromatographic separation or ionization efficiency . Compared to alternative salt forms (e.g., other JWH series compounds supplied as free bases), the hydrochloride formulation provides consistent solubility across relevant concentration ranges for forensic and clinical toxicology applications .

Analytical Method Development Sample Preparation Solution Chemistry

In Vivo Metabolite Identification

JWH-007-d9 Hydrochloride serves as an essential internal standard for quantifying JWH-007 and its metabolites in complex biological matrices. A comprehensive LC-MS/MS study of nine synthetic cannabinoid receptor agonists (SCRAs), including JWH-007, identified major in vivo Phase I metabolites in human urine, establishing JWH-007 as a clinically relevant analyte requiring accurate quantification [1]. The deuterated internal standard JWH-007-d9 enables correction for matrix effects, extraction recovery variability, and instrument drift when quantifying JWH-007 and its metabolites in forensic casework samples [2]. This differentiates JWH-007-d9 from non-deuterated reference standards that cannot be used as internal standards, and from deuterated standards for other SCRAs (e.g., JWH-018-d9, JWH-073-d7) that lack the structural identity required for JWH-007-specific quantification . The availability of a dedicated deuterated internal standard for JWH-007 supports the development of validated analytical methods that meet forensic and clinical laboratory accreditation requirements [1].

Clinical Toxicology Forensic Chemistry Metabolism Studies

JWH-007-d9 HCl: Validated Applications


JWH-007 LC-MS/MS Method Development

Forensic toxicology and clinical laboratories developing validated analytical methods for detecting JWH-007 in urine, blood, or oral fluid require JWH-007-d9 Hydrochloride as the internal standard to achieve acceptable accuracy and precision per SWGTOX or ISO/IEC 17025 guidelines [1]. The nine-deuterium labeling provides a distinct +9 Da mass shift that enables baseline separation from the analyte in the mass spectrometer while ensuring identical chromatographic retention and ionization behavior [1]. The hydrochloride salt formulation's aqueous solubility of approximately 10 mg/mL facilitates preparation of aqueous stock solutions and working standards without organic solvent interference . Method validation studies conducted without this specific internal standard would fail precision and accuracy criteria due to uncorrected matrix effects and recovery variability [2].

JWH-007 Urine Metabolite Confirmation

In forensic casework involving suspected synthetic cannabinoid intoxication, confirmation of JWH-007 exposure requires identification of specific Phase I metabolites in urine via LC-MS/MS [1]. JWH-007-d9 Hydrochloride is used as the internal standard to normalize extraction recovery and correct for ion suppression/enhancement caused by urinary matrix components . The metabolite panel established by Kavanagh et al. (2018) identified key JWH-007 urinary biomarkers, and accurate quantification of these metabolites relative to the JWH-007-d9 internal standard provides defensible evidence for forensic reporting [1]. Attempting this analysis with alternative internal standards (e.g., JWH-018-d9) would yield inaccurate results due to differential matrix effects and recovery characteristics [2].

Reference Material Calibration and QC

Certified reference material (CRM) producers and analytical standards manufacturers utilize JWH-007-d9 Hydrochloride as an internal standard for the value assignment and purity verification of JWH-007 reference standards [1]. The deuterated analog enables isotope dilution mass spectrometry, which is the gold standard for reference material certification due to its inherent traceability and freedom from matrix effects . The hydrochloride salt form provides consistent solubility behavior across multiple solvent systems (water, DMSO, ethanol), ensuring reliable preparation of calibration solutions across different analytical platforms [2]. This application scenario is unique to laboratories engaged in high-accuracy reference material production and method validation [1].

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